molecular formula C18H20N2OS B5207202 1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine

1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine

Cat. No. B5207202
M. Wt: 312.4 g/mol
InChI Key: DKQKGZIIDDGCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine, commonly known as Metapiperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has a carbonothioyl group attached to a phenyl ring. The unique structure of Metapiperazine has made it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of Metapiperazine is not fully understood. However, it is believed that the compound acts as a modulator of neurotransmitter release in the central nervous system. Metapiperazine has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. This effect may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Metapiperazine has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity and reduce anxiety-like behavior. Metapiperazine has also been shown to have antinociceptive effects, which may be useful in the treatment of pain. Additionally, Metapiperazine has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Metapiperazine has several advantages as a research tool. The compound is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, Metapiperazine has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have toxic effects. However, one limitation of Metapiperazine is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Metapiperazine. One possible direction is the development of Metapiperazine-based drugs for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of Metapiperazine and how it interacts with various enzymes and proteins. Another potential direction is the investigation of Metapiperazine's effects on other physiological systems, such as the immune system and the cardiovascular system. Overall, Metapiperazine has significant potential as a research tool and as a potential drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of Metapiperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with carbon disulfide in the presence of potassium hydroxide. The reaction produces 1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine as a white solid. The yield of the reaction is approximately 70%.

Scientific Research Applications

Metapiperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, Metapiperazine has been evaluated for its ability to act as a potential drug candidate for the treatment of various diseases. In pharmacology, Metapiperazine has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In biochemistry, Metapiperazine has been investigated for its ability to interact with various enzymes and proteins.

properties

IUPAC Name

(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-21-17-9-7-15(8-10-17)18(22)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQKGZIIDDGCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanethione

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